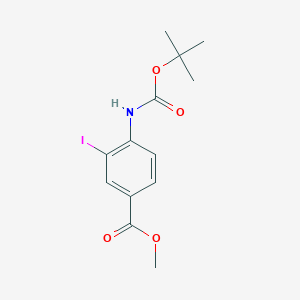
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine and an iodine substituent on a benzoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent it from reacting during subsequent steps.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate can undergo several types of chemical reactions:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups which can be modified to enhance biological activity.
Bioconjugation: The Boc-protected amine can be deprotected and used to link biomolecules.
Mecanismo De Acción
The mechanism of action for Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate primarily involves its functional groups:
Boc Group: Protects the amine during synthesis and can be removed to reveal the free amine for further reactions.
Iodine Substituent:
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)-3-bromobenzoate: Similar structure but with a bromine substituent instead of iodine.
Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate: Similar structure but with a chlorine substituent instead of iodine.
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate is unique due to the presence of the iodine substituent, which is a better leaving group compared to bromine and chlorine, making it more reactive in substitution reactions .
Propiedades
Fórmula molecular |
C13H16INO4 |
|---|---|
Peso molecular |
377.17 g/mol |
Nombre IUPAC |
methyl 3-iodo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16INO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
Clave InChI |
NEYWXKCBGITSSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
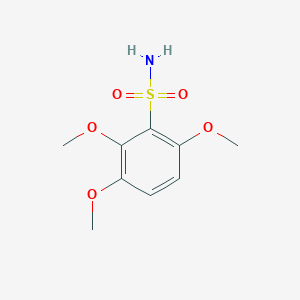
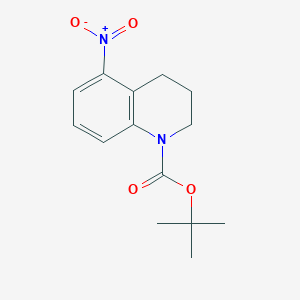
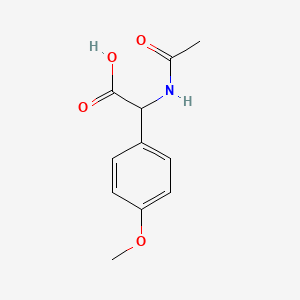

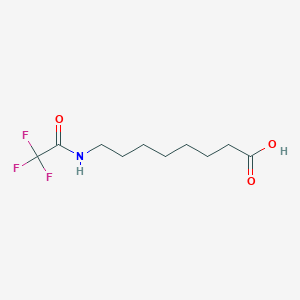
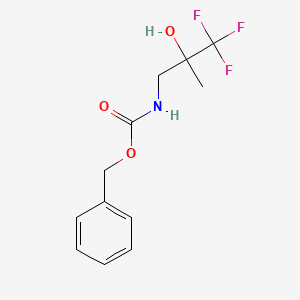

![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)

![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)

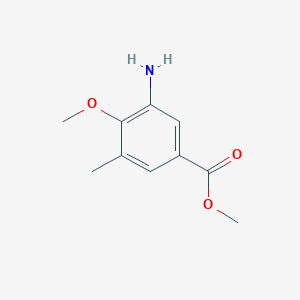
![trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)
